2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
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Overview
Description
2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a fluorophenyl group attached to a sulfanyl-methyl group, which is further connected to a methylpyridinium ion
Preparation Methods
The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride typically involves the reaction of 2-fluorobenzyl chloride with 2-mercaptomethylpyridine in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress.
Comparison with Similar Compounds
2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride can be compared with other similar compounds, such as:
2-Fluoro-1-methylpyridinium p-toluenesulfonate: This compound has similar structural features but differs in its counterion and specific applications.
2-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride: This is a positional isomer with the fluorophenyl group attached at a different position, leading to variations in its chemical properties and reactivity. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77155-89-6 |
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Molecular Formula |
C13H13ClFNS |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C13H13FNS.ClH/c1-15-9-5-4-8-13(15)16-10-11-6-2-3-7-12(11)14;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
AMWJGQNPELILTK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1SCC2=CC=CC=C2F.[Cl-] |
Origin of Product |
United States |
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